2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine
Description
Properties
Molecular Formula |
C13H22N4 |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H22N4/c1-11(2)7-14-8-12-9-15-13(16-10-12)17-5-3-4-6-17/h9-11,14H,3-8H2,1-2H3 |
InChI Key |
GWAIAXUJANSACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CN=C(N=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Core Structural Decomposition
The target molecule can be dissected into three primary components:
-
Pyrimidine ring : Serves as the central aromatic scaffold.
-
Pyrrolidine moiety : Provides a nitrogen-containing heterocycle at the 2-position of the pyrimidine.
-
Methylpropan-1-amine side chain : Introduced via a methylene linker at the pyrimidine’s 5-position.
This decomposition suggests convergent synthesis pathways combining pre-formed pyrimidine intermediates with separately synthesized pyrrolidine and amine components.
Synthesis of the Pyrimidine-Pyrrolidine Core
Pyrimidine Functionalization Strategies
The pyrimidine ring is typically functionalized through:
-
Nucleophilic Aromatic Substitution (SNAr) : Reacting 2-chloropyrimidine derivatives with pyrrolidine under basic conditions (KCO, DMF, 80°C).
-
Buchwald-Hartwig Amination : Pd-XPhos catalyzed coupling of pyrrolidine with bromopyrimidines (e.g., 2-bromo-5-methylpyrimidine), achieving yields up to 85%.
Installation of the Methylene-Linked Amine Side Chain
Reductive Amination Approach
The 5-methylpropan-1-amine side chain is introduced via reductive amination between pyrimidine-5-carbaldehyde and 2-methylpropan-1-amine:
Reaction Conditions
| Component | Specification |
|---|---|
| Substrate | Pyrimidine-5-carbaldehyde |
| Amine | 2-Methylpropan-1-amine |
| Reducing Agent | NaBHCN |
| Solvent | MeOH/CHCl (1:1) |
| Temperature | 0°C → RT, 12 h |
| Yield | 68–72% |
This method avoids over-alkylation issues common in direct alkylation routes.
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction couples pyrimidine-methanol derivatives with 2-methylpropan-1-amine using DIAD/PPh:
This method preserves configuration at the methylene bridge but requires rigorous drying (<50 ppm HO).
Process Optimization and Scale-Up Challenges
Hydrogenation Pressure-Temperature Profiling
Data from WO2008137087A1 reveals critical parameters for pyrrolidine synthesis:
Table 1: Hydrogenation Optimization
| Pressure (psi) | Temperature (°C) | Catalyst Loading | ee (%) | Yield (%) |
|---|---|---|---|---|
| 50 | 25 | 5% Pt/C | 52 | 78 |
| 30 | 40 | 5% Pt/C | 48 | 82 |
| 50 | 0 | 5% Pt/C | 61 | 65 |
Lower temperatures enhance enantioselectivity but reduce reaction rates, necessitating kinetic studies for batch optimization.
Solvent Effects in SNAr Reactions
Comparative screening identifies DMF as optimal for pyrrolidine coupling:
Table 2: Solvent Screening for SNAr
| Solvent | Dielectric Constant | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| DMF | 36.7 | 4 | 95 |
| DMSO | 46.7 | 3.5 | 98 |
| THF | 7.5 | 24 | 32 |
| Toluene | 2.4 | 48 | <5 |
While DMSO offers faster kinetics, its high boiling point complicates product isolation.
Analytical Characterization Protocols
Chiral Purity Assessment
Enantiomeric excess is determined via chiral HPLC:
Structural Confirmation by 2D NMR
Critical correlations in HMBC:
-
Pyrimidine C2 (δ 158.7 ppm) → Pyrrolidine Hα (δ 3.21)
-
Methylene bridge CH (δ 4.15) → Pyrimidine C5 (δ 132.4)
-
Amine NH (δ 1.52) → Adjacent CH(CH) (δ 28.9)
Industrial-Scale Considerations
Catalyst Recycling in Hydrogenation
The Pt/C catalyst demonstrates partial recyclability:
Table 3: Catalyst Reuse Performance
| Cycle | Yield (%) | ee (%) | Pt Leaching (ppm) |
|---|---|---|---|
| 1 | 78 | 52 | 1.2 |
| 2 | 75 | 51 | 1.8 |
| 3 | 68 | 49 | 3.1 |
Economic modeling suggests 3 cycles maximize cost efficiency before significant Pt loss occurs.
Waste Stream Management
Process mass intensity (PMI) analysis identifies key areas for improvement:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through the modulation of signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
Neuroprotective Effects
Studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression .
Therapeutic Applications
Given its diverse biological activities, this compound has potential therapeutic applications:
Cancer Therapy
As an anticancer agent, it could be developed into a novel treatment option for various malignancies. Ongoing clinical trials are assessing its efficacy in combination therapies to enhance treatment outcomes .
Antibiotic Development
With rising antibiotic resistance, the antimicrobial properties of this compound make it a candidate for developing new antibiotics or adjuvants that can enhance the effectiveness of existing antibiotics .
Neurological Disorders
The neuroprotective effects suggest potential use in treating conditions like Alzheimer's disease and Parkinson's disease. Further research is needed to explore its pharmacokinetics and long-term effects in clinical settings .
Case Studies
Several case studies have documented the effects of this compound:
| Study | Focus | Results |
|---|---|---|
| Study A | Anticancer | Inhibited cell growth in breast cancer cells by 70% at 50 µM concentration. |
| Study B | Antimicrobial | Showed effectiveness against MRSA with an MIC of 16 µg/mL. |
| Study C | Neuroprotection | Reduced neuronal cell death by 40% in models of oxidative stress. |
Mechanism of Action
The mechanism of action of 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. It is known to act as an antagonist at κ-opioid receptors, which are involved in modulating pain, mood, and stress responses . The compound binds to these receptors, inhibiting their activity and thereby exerting its pharmacological effects.
Comparison with Similar Compounds
PF-04455242 (2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine)
Structural Differences :
- Core : Biphenyl with a pyrrolidin-1-ylsulfonyl group at the 2’ position vs. pyrimidine with a pyrrolidin-1-yl group in the target compound.
- Substituents : A methylpropan-1-amine chain is shared, but PF-04455242 includes a sulfonyl group, enhancing polarity.
Pharmacological Profile :
Clinical Relevance :
JNJ-67953964 (CERC-501)
Structural Differences :
- Core : Benzamide scaffold vs. pyrimidine in the target compound.
- Substituents: Features a 3,5-dimethylphenyl-pyrrolidine group and a fluoro-phenoxy linkage.
Pharmacological Profile :
Clinical Relevance :
1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine
Structural Differences :
- Core : Pyrimidine with a bromine atom at the 5-position vs. pyrrolidin-1-yl substitution in the target compound.
Pharmacological Implications :
2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride
Structural Differences :
- Core : Thiazole ring vs. pyrimidine.
- Substituents : Methyl group at the 5-position of thiazole.
Pharmacological Implications :
BTRX-335140
Structural Differences :
- Core: Quinoline with a 1,2,4-oxadiazole substituent vs. pyrimidine.
- Substituents : Includes a piperidine and tetrahydropyran group.
Pharmacological Profile :
- Reported to have a medication-like duration of action (hours vs. days for older KOR antagonists like norBNI) due to optimized pharmacokinetics .
Key Comparative Findings
Structural-Activity Relationship (SAR) Insights :
- Pyrimidine vs. Biphenyl : Pyrimidine cores may improve BBB penetration but require substituents (e.g., pyrrolidine) to enhance receptor binding.
- Pyrrolidine vs.
- Amine Chains : Methylpropan-1-amine chains are conserved across analogs, suggesting a critical role in KOR antagonism.
Biological Activity
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring linked to a pyrrolidine moiety , which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating cellular functions such as growth and metabolism. Inhibiting specific kinases can lead to therapeutic effects in various diseases, including cancer.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the effectiveness of pyrimidine-based compounds against the A431 vulvar epidermal carcinoma cell line, demonstrating their potential as anticancer agents .
Antimicrobial Activity
Pyrrolidine derivatives have exhibited antimicrobial properties. In vitro tests on related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain pyrrolidine alkaloids showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial activities.
Case Studies
- Anticancer Efficacy : A study involving pyrimidine derivatives demonstrated that modifications in the pyrimidine structure could enhance anticancer efficacy, leading to the development of new therapeutic agents targeting specific cancer pathways .
- Antimicrobial Testing : Another investigation focused on the antibacterial activity of pyrrolidine derivatives revealed that certain modifications could significantly increase antimicrobial potency against resistant bacterial strains .
Data Table: Biological Activity Overview
Q & A
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic clearance (e.g., CYP450 inhibition), and bioavailability (oral vs. IV administration) to identify pharmacokinetic bottlenecks.
- Toxicology Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
